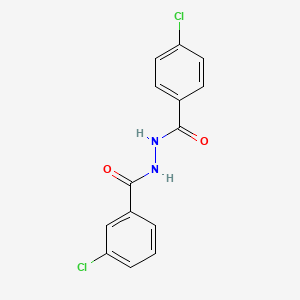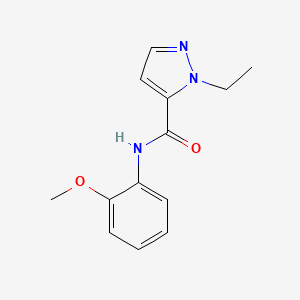![molecular formula C12H11N3O2S B5772920 N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5772920.png)
N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide (ATPC) is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of pharmacology and drug development. ATPC belongs to the class of thiophene derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide is not fully understood. However, it has been proposed that N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide has been shown to have both biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in vitro and in vivo. Moreover, N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation.
Advantages and Limitations for Lab Experiments
N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide has several advantages as a research tool. It is relatively easy to synthesize and is commercially available. Moreover, N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide has been extensively studied, and its anti-cancer properties have been well-established. However, there are also some limitations associated with the use of N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide in laboratory experiments. For instance, its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for research on N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide. One area of interest is the development of N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide derivatives with improved anti-cancer activity and selectivity. Another direction is the investigation of the potential of N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases. Moreover, further studies are needed to elucidate the mechanism of action of N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide and its effects on different cell types and physiological systems.
Synthesis Methods
N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide can be synthesized using a multi-step reaction process, starting from commercially available starting materials. The synthesis involves the reaction of 4-aminobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reacted with 2-thiophenecarboxylic acid in the presence of a coupling agent to obtain N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide.
Scientific Research Applications
N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, anti-cancer, and anti-tumor properties. N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c13-11(15-17)8-3-5-9(6-4-8)14-12(16)10-2-1-7-18-10/h1-7,17H,(H2,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQUHJREVOAAOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B5772844.png)
![ethyl 3-{[3-(2-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5772846.png)


![N-[4-(dimethylamino)-1-naphthyl]-2-methylbenzamide](/img/structure/B5772857.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5772858.png)


![3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5772903.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5772916.png)

![[5-ethyl-2-(ethylthio)-3-thienyl]methanol](/img/structure/B5772929.png)
![N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5772937.png)